鸟苷酰环化酶C配体(大鼠,小鼠)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guanylin is a peptide hormone primarily found in the intestines of rats and mice. It plays a crucial role in regulating electrolyte and water balance in the gastrointestinal tract. Guanylin activates guanylate cyclase C, leading to an increase in cyclic guanosine monophosphate levels, which in turn stimulates chloride and bicarbonate secretion while inhibiting sodium absorption .

科学研究应用

Guanylin has several scientific research applications, including:

Chemistry: Studying the structure and function of peptide hormones.

Biology: Investigating the role of guanylin in electrolyte and water balance in the gastrointestinal tract.

Medicine: Exploring the potential therapeutic uses of guanylin in treating conditions like secretory diarrhea and cystic fibrosis.

Industry: Utilizing guanylin in the development of diagnostic assays and therapeutic agents.

作用机制

Target of Action

Guanylin is a gastrointestinal peptide hormone that primarily activates guanylate cyclase C (GC-C) . This receptor is expressed throughout the intestinal epithelium from the duodenum to the colon in mammals . The major site of expression of GC-C is in the gastrointestinal tract, although this receptor and its ligands play a role in ion secretion in other tissues as well .

Mode of Action

Guanylin interacts with its target, GC-C, to increase intracellular levels of cyclic guanosine monophosphate (cGMP) . The binding of guanylin to GC-C enhances the production and intracellular accumulation of cGMP . This interaction results in the stimulation of chloride secretion, which leads to increased intestinal fluid secretion .

Biochemical Pathways

The primary biochemical pathway affected by guanylin involves the regulation of intestinal fluid and ion homeostasis via cGMP . Guanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cGMP . The activation of GC-C by guanylin leads to an increase in intracellular cGMP levels, which in turn stimulates transepithelial chloride and bicarbonate secretion into the intestinal lumen .

Pharmacokinetics

It is known that guanylin is produced by the epithelium and is secreted mucosally to act locally on an apical receptor .

Result of Action

The activation of GC-C by guanylin and the subsequent increase in cGMP levels result in the stimulation of chloride secretion, leading to increased intestinal fluid secretion . This can influence various physiological processes, including ion and fluid homeostasis, satiety, abdominal pain, growth, and intestinal barrier integrity .

Action Environment

The action of guanylin can be influenced by various environmental factors. . This suggests that dietary factors can influence the expression and action of guanylin. Furthermore, the specific cellular distribution of guanylin differs between the duodenum and colon and between different species, indicating that the local cellular environment can also influence the action of guanylin .

生化分析

Biochemical Properties

Guanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cyclic guanosine monophosphate (cGMP) . Guanylin interacts with a receptor-guanylate cyclase expressed in opossum kidney (OK) cells (GC-OK) . The interaction between guanylin and GC-OK leads to the activation of the guanylate cyclase, which in turn increases the intracellular concentration of cGMP .

Cellular Effects

Guanylin has a wide range of effects on various types of cells. It is known to regulate cellular functions via cGMP in the digestive, renal, central nervous, reproductive, and lymphoid/immune organ systems . Guanylin influences cell function by activating the receptor-GCs in opossum kidney cortex and in cultured OK cells, leading to increased intracellular cGMP .

Molecular Mechanism

The molecular mechanism of guanylin involves the activation of membrane guanylate cyclases (GC). Guanylin binds to the GC receptor, leading to the activation of the cyclase and the production of cGMP . This increase in cGMP levels influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Guanylin is involved in the cGMP metabolic pathway. It interacts with guanylate cyclase to increase the production of cGMP .

准备方法

Synthetic Routes and Reaction Conditions: Guanylin can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using activating agents like dicyclohexylcarbodiimide.

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of guanylin involves recombinant DNA technology. The gene encoding guanylin is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces guanylin, which is subsequently purified using chromatography techniques .

化学反应分析

Types of Reactions: Guanylin undergoes various chemical reactions, including:

Oxidation: Guanylin contains cysteine residues that can form disulfide bonds through oxidation.

Reduction: Disulfide bonds in guanylin can be reduced to free thiol groups using reducing agents like dithiothreitol.

Substitution: Amino acid residues in guanylin can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or air oxidation.

Reduction: Dithiothreitol or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products:

Oxidation: Formation of disulfide-bonded guanylin.

Reduction: Formation of reduced guanylin with free thiol groups.

Substitution: Mutant guanylin peptides with altered amino acid sequences.

相似化合物的比较

Uroguanylin: Another peptide hormone that activates guanylate cyclase C and regulates electrolyte and water balance in the intestines.

Heat-stable enterotoxin: A bacterial toxin that mimics the effects of guanylin and uroguanylin by activating guanylate cyclase C.

Uniqueness of Guanylin: Guanylin is unique in its specific expression in the intestines and its role in regulating fluid and electrolyte balance. Unlike uroguanylin, which is also found in the kidneys, guanylin’s primary site of action is the gastrointestinal tract .

属性

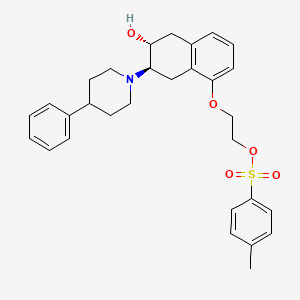

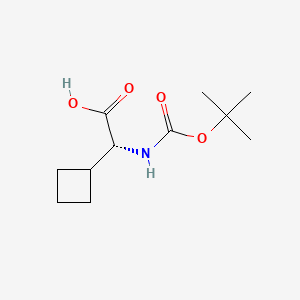

IUPAC Name |

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFLUTOEMABSGC-RAJPIYRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H90N16O22S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B582922.png)

![4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine](/img/structure/B582926.png)

![sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B582927.png)